molecular formula C22H17ClN4O4 B3678203 N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-4-ethoxy-3-nitrobenzamide

N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-4-ethoxy-3-nitrobenzamide

Cat. No. B3678203
M. Wt: 436.8 g/mol
InChI Key: XXEMVFHVLJSASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a crucial part of many bioactive heterocyclic compounds and is of wide interest due to its diverse biological and clinical applications .


Synthesis Analysis

The synthetic pathway to various benzimidazole derivatives usually involves two steps: first, the construction of the desired benzene ring containing 1-2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .


Molecular Structure Analysis

The benzimidazole core is planar and can be deprotonated with stronger bases . It can also serve as a ligand in coordination chemistry .


Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .


Physical And Chemical Properties Analysis

Benzimidazole is a white solid that appears in the form of tabular crystals . Its melting point ranges from 170 to 172 °C .

Mechanism of Action

The mechanism of action of benzimidazole derivatives often involves their interaction with biopolymers of the living system . For example, benzimidazole antiparasitic drugs work at the sub-cellular level, preventing cell division .

Safety and Hazards

While specific safety and hazard data for your compound is not available, it’s important to handle all chemical compounds with appropriate safety measures. Always refer to the material safety data sheet (MSDS) of the compound for detailed safety information .

Future Directions

Benzimidazole derivatives continue to be a focus in medicinal chemistry due to their wide range of biological activities. Future research may involve the design and synthesis of new benzimidazole derivatives, as well as extensive studies on their biological activities .

properties

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O4/c1-2-31-20-10-8-14(12-19(20)27(29)30)22(28)26-18-11-13(7-9-15(18)23)21-24-16-5-3-4-6-17(16)25-21/h3-12H,2H2,1H3,(H,24,25)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEMVFHVLJSASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-4-ethoxy-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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